

Confirming In Vivo Target Engagement of CCK2R Ligands: A Comparative Guide

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Compound of Interest

Compound Name: CCK2R Ligand-Linker Conjugates
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies and experimental data for confirming the in vivo target engagement of Cholecystokinin-2 Receptor (CCK2R) ligands. The data presented is compiled from preclinical and clinical studies, offering insights into the performance of various CCK2R-targeting agents.

Comparative Performance of CCK2R Ligands

The development of CCK2R ligands for in vivo applications, particularly in oncology for imaging and peptide receptor radionuclide therapy (PRRT), has led to the investigation of various peptide analogs, including both agonists and antagonists.^{[1][2]} The primary goal is to achieve high tumor uptake with minimal accumulation in non-target organs, especially the kidneys, to maximize therapeutic efficacy and minimize toxicity.^{[3][4]}

Quantitative Comparison of Radiolabeled CCK2R Ligand Uptake

The following tables summarize the in vivo tumor uptake of different radiolabeled CCK2R ligands in xenograft mouse models. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g), a standard metric for assessing tissue-specific accumulation of radiopharmaceuticals.

Table 1: Comparison of Tumor Uptake for Various Radiolabeled CCK2R Agonists

Radioligand	Animal Model	Tumor Cell Line	Time Post-Injection	Tumor Uptake (%ID/g)	Reference
[111In]In-DTPA-MG0	Nude Mice	A431-CCK2R	4 h	~7.0	[5]
[111In]In-DOTA-MG11	SCID Mice	A431-CCK2R	4 h	<2.0	[4]
[111In]In-DOTA-MG11 + PA	SCID Mice	A431-CCK2R	4 h	>16.0	[4]
[177Lu]Lu-PP-F11N	Nude Mice	A431-CCK2R	-	~7.0	[1]
[177Lu]Lu-PP-F11N + RAD001	Nude Mice	A431-CCK2R	-	~11.0	[1]
[64Cu]Cu-NOTA-PP-F11	SCID Mice	A431-CCK2R	4 h	7.7 ± 1.2	[6]
[68Ga]Ga-DOTA-MGS5	Nude Mice	A431-CCK2R	-	>20.0	[7]
[68Ga]Ga-DOTA-CCK-66 (monomer)	BALB/c Nude Mice	AR42J	2 h	19.63 ± 3.35	[8]
[68Ga]Ga-DOTA-CCK2R-dimer	BALB/c Nude Mice	AR42J	2 h	26.13 ± 6.21	[8]

PA: Phosphoramidon (NEP inhibitor); RAD001: Everolimus (mTOR inhibitor)

Table 2: In Vitro Binding Affinities (IC50) of CCK2R Ligands

Ligand	Cell Line	IC50 (nM)	Reference
PP-F11 (NOTA, NODAGA, DOTA conjugated)	A431-CCK2R	Low nanomolar range	[6]
Z-360	CCK2R-transfected cells	sub-nM	[9]
MGD5 (dimer)	AR42J	1.04 ± 0.16	[10]
APH070 (monomer)	AR42J	5.59 ± 1.46	[10]

Key Experimental Protocols

Accurate assessment of in vivo target engagement relies on standardized and well-defined experimental protocols. Below are methodologies for key experiments cited in the literature.

In Vivo Biodistribution Studies

Objective: To determine the tissue distribution and tumor uptake of a radiolabeled CCK2R ligand.

Methodology:

- **Animal Model:** Typically, immunodeficient mice (e.g., BALB/c nude or SCID) are used, bearing subcutaneous xenografts of human tumor cells overexpressing CCK2R (e.g., A431-CCK2R, AR42J).[\[1\]\[4\]\[6\]](#)
- **Radioligand Administration:** A known amount of the radiolabeled ligand is injected intravenously (i.v.) into the mice.[\[4\]](#)
- **Time Points:** Animals are euthanized at various time points post-injection (e.g., 1, 4, 24, 48 hours) to assess the change in biodistribution over time.[\[6\]](#)
- **Tissue Harvesting:** Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) are collected, weighed, and the radioactivity is measured

using a gamma counter.[4]

- Data Analysis: The uptake in each tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-organ ratios (e.g., tumor-to-kidney, tumor-to-stomach) are also determined to assess targeting specificity.[7]

Positron Emission Tomography (PET) / Single-Photon Emission Computed Tomography (SPECT) Imaging

Objective: To non-invasively visualize the in vivo distribution of a radiolabeled CCK2R ligand and quantify its uptake in tumors and other tissues.

Methodology:

- Animal Model and Radiotracer Injection: Similar to biodistribution studies, tumor-bearing mice are injected with a PET (e.g., ^{68}Ga , ^{64}Cu) or SPECT (e.g., ^{111}In , $^{99\text{m}}\text{Tc}$) labeled CCK2R ligand.[6][11]
- Imaging Time Points: Dynamic or static scans are acquired at specific time points post-injection.[6]
- Image Acquisition: Mice are anesthetized and placed in a microPET or microSPECT scanner. Often, a CT scan is also acquired for anatomical co-registration.[12]
- Image Analysis: Regions of interest (ROIs) are drawn on the images corresponding to the tumor and various organs. The radioactivity concentration in these ROIs is quantified to determine the uptake, often expressed as %ID/g or Standardized Uptake Value (SUV).[4]

In Vitro Competitive Binding Assay

Objective: To determine the binding affinity (IC_{50}) of a new ligand for the CCK2R.

Methodology:

- Cell Culture: Use of a cell line stably expressing CCK2R (e.g., A431-CCK2R).[6]
- Radioligand: A known radiolabeled CCK2R ligand with high affinity is used as the tracer (e.g., ^{125}I -gastrin).[9]

- Competition: Cells are incubated with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound.[\[6\]](#)
- Separation and Measurement: Bound and free radioligand are separated (e.g., by filtration), and the radioactivity of the bound fraction is measured.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.[\[6\]](#)

Cell Uptake and Internalization Assay

Objective: To measure the cellular uptake and internalization of a radiolabeled CCK2R ligand.

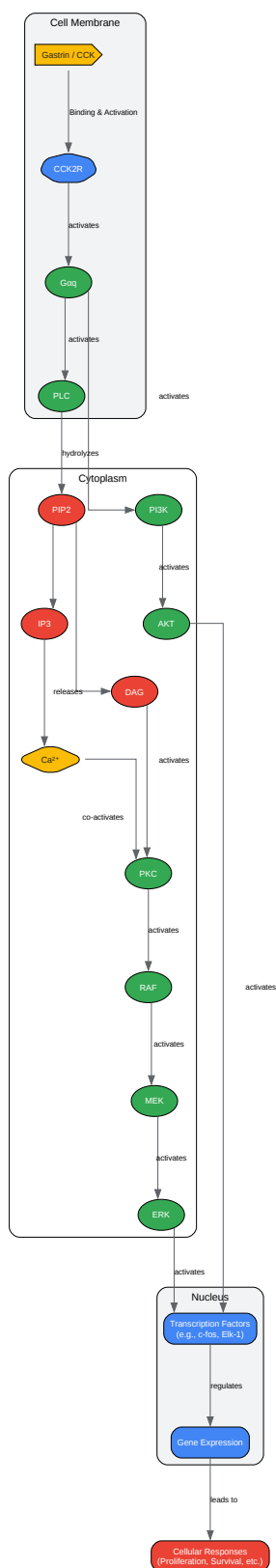
Methodology:

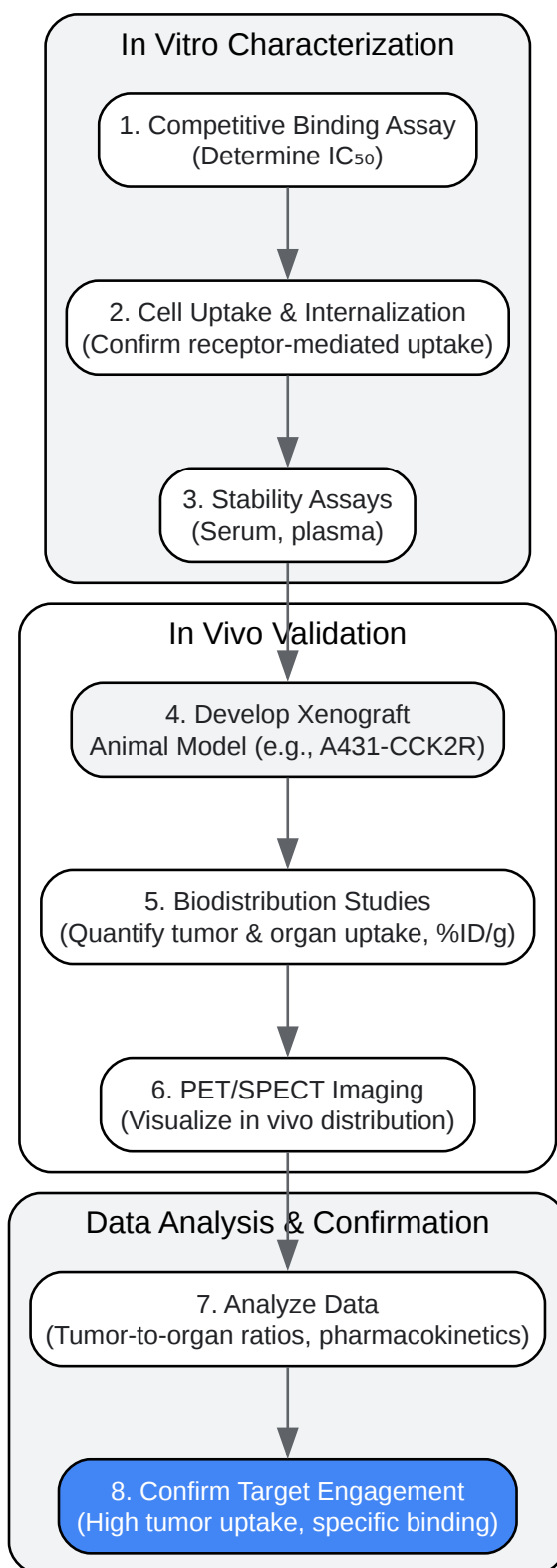
- Cell Culture: CCK2R-expressing cells (e.g., A431-CCK2R) are seeded in multi-well plates.[\[12\]](#)
- Incubation: Cells are incubated with the radiolabeled ligand at 37°C for various time points.[\[12\]](#)
- Washing: After incubation, cells are washed to remove unbound radioligand.
- Fractionation: To differentiate between membrane-bound and internalized radioactivity, cells can be treated with an acidic buffer to strip surface-bound ligand.
- Measurement: The radioactivity in the cell lysate (internalized fraction) and the acid wash (membrane-bound fraction) is measured.
- Data Analysis: Uptake is expressed as the percentage of the total added radioactivity that is cell-associated.[\[12\]](#)

Visualizing Pathways and Workflows

CCK2R Signaling Pathway

Activation of the CCK2R by its endogenous ligands, gastrin and cholecystokinin (CCK), initiates a cascade of intracellular signaling events that are crucial for its physiological and pathophysiological effects, including cell proliferation and survival in cancer.[\[13\]](#)





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